molecular formula C9H13NO3 B11495226 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid

Cat. No.: B11495226
M. Wt: 183.20 g/mol
InChI Key: RQZRPXLHCDGYIJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group at the 4-position and a propyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-propylfuran-2-carboxylic acid with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds as follows:

    Starting Material: 5-propylfuran-2-carboxylic acid.

    Reagents: Formaldehyde, ammonia.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting material is dissolved in an acidic medium, followed by the addition of formaldehyde and ammonia. The reaction mixture is then heated to promote the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, but with a benzene ring instead of a furan ring.

    5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but without the propyl group.

Uniqueness

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid is unique due to the presence of both the aminomethyl and propyl groups on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(aminomethyl)-5-propylfuran-2-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-3-7-6(5-10)4-8(13-7)9(11)12/h4H,2-3,5,10H2,1H3,(H,11,12)

InChI Key

RQZRPXLHCDGYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN

Origin of Product

United States

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